2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Description
The compound 2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one features a seven-membered cyclohepta[c]pyridazin-3-one core substituted at the 2-position with a thiomorpholin-4-ylmethyl group. Thiomorpholine, a sulfur-containing analog of morpholine, introduces unique electronic and steric properties due to the presence of a thioether group (S instead of O) .
The synthesis of such compounds often involves alkylation or substitution reactions on the pyridazinone core, as demonstrated in the preparation of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives and cyclohepta-fused systems via tropylium ion intermediates .
Properties
Molecular Formula |
C14H21N3OS |
|---|---|
Molecular Weight |
279.40 g/mol |
IUPAC Name |
2-(thiomorpholin-4-ylmethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C14H21N3OS/c18-14-10-12-4-2-1-3-5-13(12)15-17(14)11-16-6-8-19-9-7-16/h10H,1-9,11H2 |
InChI Key |
SAOOQFXDABRTID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CN3CCSCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves the reaction of thiomorpholine with a suitable precursor, such as a cycloheptapyridazinone derivative. One common method involves the use of formaldehyde as a cross-linking agent to attach the thiomorpholine moiety to the cycloheptapyridazinone core . The reaction is usually carried out in a solvent like ethanol under reflux conditions, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and minimize the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cycloheptapyridazinone core can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiomorpholine ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated thiomorpholine derivatives.
Scientific Research Applications
2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as a scaffold for designing new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can form hydrogen bonds and other interactions with active sites, while the cycloheptapyridazinone core can modulate the activity of the target molecule . This dual interaction mechanism allows the compound to exert its biological effects through multiple pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Effects
The cyclohepta[c]pyridazin-3-one scaffold is shared among analogs, but substituents at the 2-position significantly influence physicochemical and pharmacological properties. Key analogs include:
Parent Compound: 2,5,6,7,8,9-Hexahydro-3H-cyclohepta[c]pyridazin-3-one (CAS 39716-45-5)
- Molecular Formula : C₉H₁₂N₂O
- Key Features: Lacks a substituent at the 2-position, serving as the baseline for comparison. Limited solubility and moderate lipophilicity are expected due to the absence of polar groups .
2-{[4-(Trifluoromethoxy)phenyl]methyl} Analogue (Compound ID: Y043-3803)
- Molecular Formula : C₁₇H₁₇F₃N₂O₂
- Molecular Weight : 338.33
- logP : 4.24
- Hydrogen Bond Acceptors : 4
- Key Features : The trifluoromethoxy phenylmethyl group enhances lipophilicity (high logP) and metabolic stability, typical of fluorinated aromatic substituents .
2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl] Analogue (Compound ID: J102-0168)
- Molecular Formula : C₁₅H₂₁N₃O₂
- Molecular Weight : 275.35
- logP : 1.35
- Hydrogen Bond Acceptors : 5
- Key Features : The pyrrolidine-derived substituent increases polarity (lower logP) and hydrogen-bonding capacity, likely improving aqueous solubility .
Patent Compound: 2-(4-Chlorophenyl) Derivative
Physicochemical and Pharmacokinetic Comparison
- However, the thioether group is less polar than oxygen, leading to moderate logP values compared to the pyrrolidine analog .
- Trifluoromethoxy Group : The electron-withdrawing CF₃O group stabilizes the aromatic ring, increasing metabolic resistance but reducing solubility .
- Pyrrolidine Group : The cyclic amine improves solubility and hydrogen-bonding capacity, favorable for central nervous system penetration .
Biological Activity
The compound 2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one exhibits significant biological activity that warrants detailed exploration. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse scientific literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 232.34 g/mol. The structure features a thiomorpholine moiety which is known to enhance biological activity through various interactions within biological systems.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂OS |
| Molecular Weight | 232.34 g/mol |
| IUPAC Name | This compound |
Antimycobacterial Activity
Recent studies have indicated that compounds with similar structures to pyridazinones show promising antimycobacterial activity. For instance, derivatives exhibiting a pyridazin-3-one skeleton have been reported to demonstrate effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.3 to 1.8 μg/ml .
Antifungal and Antibacterial Properties
In addition to antimycobacterial effects, the compound displays notable antifungal and antibacterial activities. Research has shown that certain derivatives can exhibit moderate antifungal activity against pathogens such as Candida albicans and Staphylococcus aureus, suggesting potential applications in treating fungal infections .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes critical for microbial survival. For example, compounds similar in structure have been reported to inhibit the MurB enzyme in bacterial cell wall biosynthesis . This inhibition is crucial for the development of new antimycobacterial agents.
Study 1: Antimycobacterial Efficacy
In a study evaluating novel synthetic antimycobacterial agents, a compound structurally related to the target compound was tested for its efficacy against M. tuberculosis. The results indicated an MIC of 0.6 μg/ml with no observed toxicity at therapeutic doses . This suggests that the target compound may share similar pharmacological profiles.
Study 2: Antifungal Activity Assessment
Another investigation focused on the antifungal properties of pyridazinone derivatives revealed that certain compounds exhibited significant activity against C. parapsilosis with an MIC of 1.5 μg/ml . This reinforces the potential utility of the target compound in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
